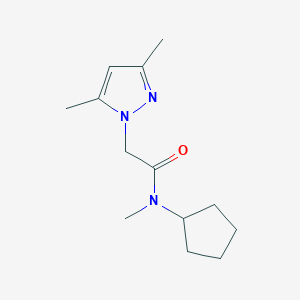
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate, also known as POB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate has been studied for its potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and pathways involved in inflammation and cancer progression. Additionally, this compound has been investigated as a potential imaging agent for detecting cancer cells.
Mecanismo De Acción
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins that play a role in cancer progression.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of COX-2 and MMPs, as well as reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate in lab experiments is its potential as a multi-targeted agent for treating inflammation and cancer. Additionally, this compound has shown low toxicity in animal studies. However, one limitation is the lack of clinical studies on this compound's efficacy and safety in humans.
Direcciones Futuras
For (5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate research include investigating its potential as a therapeutic agent for various diseases and optimizing its structure for improved efficacy and safety.
Métodos De Síntesis
(5-Phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate can be synthesized through a multi-step process involving the reaction of 4-sulfamoylbenzoic acid with 2-amino-5-phenyl-1,3-oxazole in the presence of coupling reagents. The resulting product is then purified through column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-25(21,22)14-8-6-13(7-9-14)17(20)23-11-16-19-10-15(24-16)12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSBQOMDCCXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
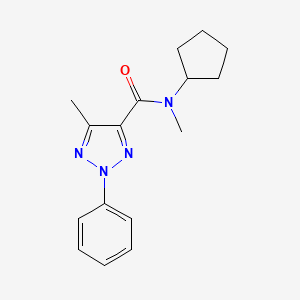

![N-[(3-chlorophenyl)methyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503883.png)

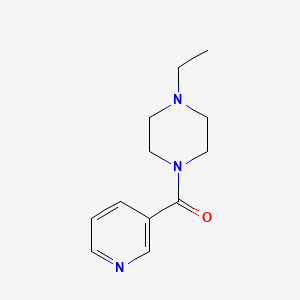
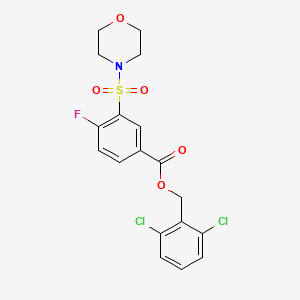
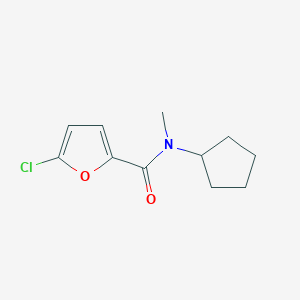
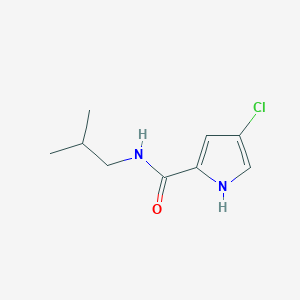
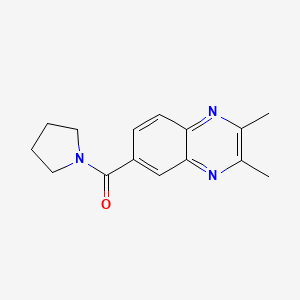
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
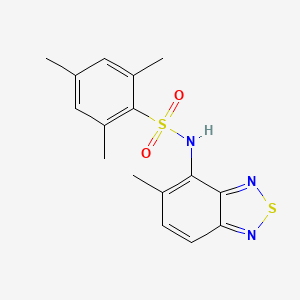
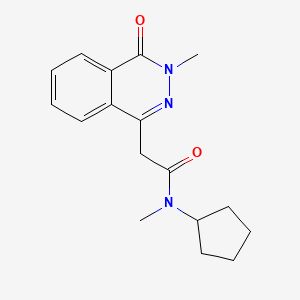
![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
